Papaveraldine
Overview
Description
Papaveraldine is a chemical compound derived from the opium alkaloid papaverine It is an isoquinoline alkaloid with the molecular formula C20H19NO5
Mechanism of Action
Target of Action
Papaveraldine, also known as Xanthaline, primarily targets cardiac and smooth muscle cells . It acts directly on the heart muscle to depress conduction and prolong the refractory period . It also relaxes various smooth muscles, which may be prominent if spasm exists .
Mode of Action
This compound interacts with its targets by inhibiting phosphodiesterases and possibly having direct actions on calcium channels . This leads to the relaxation of smooth muscles, especially those in larger blood vessels . The antispasmodic effect is a direct one, and unrelated to muscle innervation .
Biochemical Pathways
It is known that the compound can increase cerebral blood flow and decrease cerebral vascular resistance in normal subjects . This effect may be due to its direct vasodilating action on cerebral blood vessels .
Pharmacokinetics
This compound has a bioavailability of approximately 80% . It is primarily metabolized in the liver and has an elimination half-life of 1.5–2 hours . The compound is excreted through the kidneys . It’s worth noting that this compound can easily decompose in solution to form other compounds such as papaverinol .
Result of Action
The primary result of this compound’s action is the relaxation of smooth muscles, particularly in the larger blood vessels . This can lead to an increase in blood flow, particularly in the cerebral region . It can also depress conduction and prolong the refractory period in cardiac muscle .
Preparation Methods
Synthetic Routes and Reaction Conditions: Papaveraldine can be synthesized through the Pomeranz-Fritsch method. This involves the cyclization of N-(α-veratrylveratrylidene)-aminoacetal in sulfuric acid, yielding this compound as a product. The reaction conditions typically include the use of sulfuric acid as a catalyst and maintaining a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound involves a two-step synthesis process. The first step is the condensation of veratryl with aminoacetal, followed by cyclization of the crude product. This method yields this compound with an efficiency of approximately 8% .
Chemical Reactions Analysis
Types of Reactions: Papaveraldine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Reduction: Reduction of this compound can be achieved using hydrogenation methods, converting it back to papaverine.
Substitution: Substitution reactions involving this compound typically use halogenating agents to introduce different functional groups into the molecule.
Major Products Formed:
Oxidation Products: Oxidation of this compound results in the formation of brown polymeric compounds.
Reduction Products: Reduction yields papaverine, a well-known opium alkaloid.
Scientific Research Applications
Papaveraldine has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: It is used as a precursor in the synthesis of various isoquinoline derivatives.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound in treating various medical conditions.
Industry: this compound is used in the development of new pharmaceuticals and as a chemical intermediate in industrial processes.
Comparison with Similar Compounds
Papaveraldine is structurally related to other isoquinoline alkaloids, such as papaverine, noscapine, and codeine.
Noscapine: This compound is another isoquinoline alkaloid with antitussive properties, differing from this compound in its pharmacological effects.
Codeine: Codeine is an analgesic and antitussive alkaloid, structurally similar to this compound but with distinct therapeutic uses.
Properties
IUPAC Name |
(6,7-dimethoxyisoquinolin-1-yl)-(3,4-dimethoxyphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c1-23-15-6-5-13(10-16(15)24-2)20(22)19-14-11-18(26-4)17(25-3)9-12(14)7-8-21-19/h5-11H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJTBIAMBPGGIGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=NC=CC3=CC(=C(C=C32)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90200239 | |
Record name | Papaveraldine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90200239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Papaveraldine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030322 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
522-57-6 | |
Record name | Papaveraldine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=522-57-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Papaveraldine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000522576 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Papaveraldine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94266 | |
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Record name | Papaveraldine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90200239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (6,7-dimethoxy-1-isoquinolyl) (3,4-dimethoxyphenyl) ketone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.576 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PAPAVERALDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L8825LX0F5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Papaveraldine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030322 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
210 °C | |
Record name | Papaveraldine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030322 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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